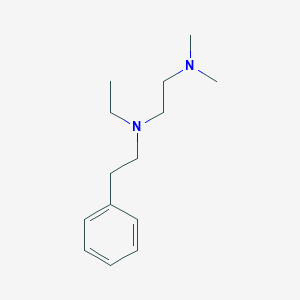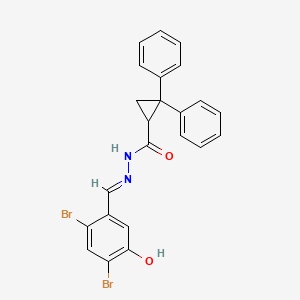
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine, also known as Ephenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. Ephenidine has been of interest to researchers due to its potential applications in scientific research.
作用機序
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of glutamate, the primary neurotransmitter that activates the receptor. By blocking the NMDA receptor, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can reduce the excitability of neurons, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to have a range of biochemical and physiological effects. In animal studies, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to cause sedation, analgesia, and impaired motor function. N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders.
実験室実験の利点と制限
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has several limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can cause sedation and impaired motor function, which can make it difficult to study its effects on cognition and behavior.
将来の方向性
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine. One area of interest is its potential as a treatment for inflammatory disorders. Another area of interest is its effects on cognition and behavior, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine and its potential for abuse and addiction.
In conclusion, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine is a valuable tool for scientific research due to its potent NMDA receptor antagonism. While it has several advantages for lab experiments, it also has limitations and potential risks that must be considered. Further research is needed to fully understand the potential applications and limitations of N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine in scientific research.
合成法
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can be synthesized through the reaction of N-ethyl-N',N'-dimethyl-1,2-ethanediamine with 2-bromophenylethylamine. The resulting product is then reduced to form N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine.
科学的研究の応用
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been used in scientific research to study its effects on the NMDA receptor, which plays a crucial role in learning and memory. N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to be a potent NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders.
特性
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-16(13-12-15(2)3)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQEDKCLGXFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=CC=C1)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)


![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)